molecular formula C21H18BrNO3S2 B11665764 (5Z)-5-{4-[2-(4-bromophenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-{4-[2-(4-bromophenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11665764
M. Wt: 476.4 g/mol
InChI Key: SPTUEDOSURDQGO-RGEXLXHISA-N
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Description

The compound (5Z)-5-({4-[2-(4-BROMOPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic molecule that belongs to the thiazolidinone family. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a bromophenoxy group, and a prop-2-en-1-yl substituent. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-({4-[2-(4-BROMOPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multiple steps:

    Formation of the Thiazolidinone Ring: This can be achieved by reacting a suitable aldehyde with a thiourea derivative under acidic conditions.

    Introduction of the Bromophenoxy Group: This step involves the reaction of the intermediate with 4-bromophenol in the presence of a base such as potassium carbonate.

    Addition of the Prop-2-en-1-yl Group: This can be done through a nucleophilic substitution reaction using an appropriate alkylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring.

    Reduction: Reduction reactions can occur at the carbonyl group in the thiazolidinone ring.

    Substitution: The bromophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Oxidized derivatives with sulfoxide or sulfone groups.

    Reduction: Reduced derivatives with hydroxyl groups.

    Substitution: Substituted derivatives with various functional groups replacing the bromophenoxy group.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential inhibitor of certain enzymes due to its unique structure.

    Antimicrobial Activity: Exhibits antimicrobial properties against various pathogens.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in treating diseases such as cancer and infections.

Industry

    Material Science: Used in the development of new materials with specific properties.

    Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of (5Z)-5-({4-[2-(4-BROMOPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, and cellular regulation.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-({4-[2-(4-CHLOROPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
  • (5Z)-5-({4-[2-(4-FLUOROPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE

Uniqueness

The presence of the bromophenoxy group in (5Z)-5-({4-[2-(4-BROMOPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE imparts unique chemical and biological properties compared to its chloro and fluoro analogs. This uniqueness can influence its reactivity, binding affinity, and overall effectiveness in various applications.

Properties

Molecular Formula

C21H18BrNO3S2

Molecular Weight

476.4 g/mol

IUPAC Name

(5Z)-5-[[4-[2-(4-bromophenoxy)ethoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H18BrNO3S2/c1-2-11-23-20(24)19(28-21(23)27)14-15-3-7-17(8-4-15)25-12-13-26-18-9-5-16(22)6-10-18/h2-10,14H,1,11-13H2/b19-14-

InChI Key

SPTUEDOSURDQGO-RGEXLXHISA-N

Isomeric SMILES

C=CCN1C(=O)/C(=C/C2=CC=C(C=C2)OCCOC3=CC=C(C=C3)Br)/SC1=S

Canonical SMILES

C=CCN1C(=O)C(=CC2=CC=C(C=C2)OCCOC3=CC=C(C=C3)Br)SC1=S

Origin of Product

United States

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